1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone
Overview
Description
1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone is an organic compound characterized by the presence of an azepane ring, a chloro group, and two phenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone typically involves the reaction of hexamethyleneimine with chloroacetyl chloride. This reaction proceeds under controlled conditions to ensure the formation of the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce ketones and alcohols, respectively.
Scientific Research Applications
1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to altered cellular functions .
Comparison with Similar Compounds
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in transdermal drug delivery.
1-(4-(Azepan-1-yl)phenyl)ethan-1-one: Studied for its luminescent properties and applications in materials science.
Uniqueness: 1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an azepane ring, chloro group, and diphenylethanone backbone sets it apart from other similar compounds.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-chloro-2,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c21-20(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19(23)22-15-9-1-2-10-16-22/h3-8,11-14H,1-2,9-10,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRSPRAMHDBOSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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